2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of organic azides Organic azides are known for their high reactivity and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 6-chlorohexanol with sodium azide in a solvent such as dimethylformamide (DMF) under an argon atmosphere. The reaction mixture is heated to 50°C overnight, followed by the addition of water and extraction with dichloromethane . The resulting product is then purified through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen sulfide or triphenylphosphine.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Sodium azide for azide introduction.
- Alkynes for cycloaddition reactions.
- Reducing agents like hydrogen sulfide or triphenylphosphine for reduction reactions.
Major Products Formed
The major products formed from these reactions include:
- 1,2,3-Triazoles from cycloaddition reactions.
- Amines from reduction reactions.
Scientific Research Applications
2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used in click chemistry for the synthesis of triazoles.
Biology: It serves as a probe for protein kinases and protein phosphatases.
Medicine: It is explored for its potential in drug development and as a biochemical tool.
Industry: It is used in the fabrication of polymer-functionalized materials for information storage.
Mechanism of Action
The mechanism of action of 2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione involves its high reactivity due to the azide group. This group can participate in cycloaddition reactions, forming stable triazole rings. In biological systems, it can act as a probe by undergoing specific reactions with target proteins, allowing for the study of protein interactions and functions .
Comparison with Similar Compounds
Similar Compounds
- 6-Azidohexyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside
- Poly[(9,9-bis(6-azidohexyl)-9H-fluorene)-alt-(9-(4-(1,2,2-triphenylvinyl)phenyl)-9H-carbazole)]
Uniqueness
2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole structure, which provides distinct reactivity and stability compared to other azide-containing compounds. Its ability to form stable triazole rings through cycloaddition reactions makes it particularly valuable in click chemistry and materials science.
Properties
IUPAC Name |
2-(6-azidohexyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-17-16-9-5-1-2-6-10-18-13(19)11-7-3-4-8-12(11)14(18)20/h3-4,7-8H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOVIYQPUZUVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.